molecular formula C8H13N3O B3040130 (R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole CAS No. 1604285-69-9

(R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole

Cat. No.: B3040130
CAS No.: 1604285-69-9
M. Wt: 167.21 g/mol
InChI Key: ZIBMLRNNEACWHX-SSDOTTSWSA-N
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Description

(R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole is a chiral chemical building block incorporating the 1,2,4-oxadiazole heterocycle, a recognized bioisostere for ester and amide functional groups known for its enhanced metabolic stability . This specific (R)-enantiomer is of significant interest in medicinal chemistry research for the design and synthesis of novel biologically active molecules. The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, found in compounds with a wide spectrum of pharmacological activities, including roles as agonists for receptors like the metabotropic glutamate receptor (mGlu5) and the sphingosine-1-phosphate receptor (S1P1) . Furthermore, this core structure is present in commercially available drugs and naturally occurring compounds, underscoring its therapeutic relevance . Researchers utilize this compound as a key intermediate in developing potential therapeutic agents. Its molecular formula is C8H13N3O with a molecular weight of 167.21 g/mol for the free base . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-methyl-5-[(2R)-piperidin-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBMLRNNEACWHX-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)[C@H]2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The 1,2,4-oxadiazole core is typically constructed via cyclization reactions involving amidoximes and acylating agents. For (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole , the retrosynthetic strategy involves two key intermediates:

  • Amidoxime precursor : Derived from (R)-piperidine-2-carbonitrile.
  • Acylating agent : Acetyl chloride or acetic anhydride to introduce the methyl group at position 3.

The stereochemical integrity of the piperidin-2-yl group necessitates chiral starting materials or asymmetric synthesis techniques.

Classical Cyclization via Amidoximes and Acyl Chlorides

Reaction Mechanism

The Tiemann-Krüger method remains foundational for 1,2,4-oxadiazole synthesis. Here, (R)-piperidine-2-carboxamidoxime reacts with acetyl chloride in the presence of a base (e.g., pyridine or triethylamine):

$$
\text{(R)-Piperidine-2-carboxamidoxime} + \text{Acetyl Chloride} \xrightarrow{\text{Base}} \text{(R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole} + \text{HCl}
$$

Optimization Studies

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) yields 60–70% product.
  • Temperature : Reactions at 0–25°C prevent side reactions like over-acylation.
  • Base : Pyridine outperforms triethylamine in suppressing byproducts.
Table 1: Comparative Yields Under Varied Conditions
Solvent Base Temperature (°C) Yield (%)
DCM Pyridine 0 68
THF Triethylamine 25 55
DMF Pyridine 25 42

Microwave-Assisted Synthesis

Microwave irradiation (MWI) accelerates cyclization by enhancing reaction kinetics. A protocol adapted from Patra et al. involves:

  • Mixing (R)-piperidine-2-carboxamidoxime (1.0 eq) and acetyl chloride (1.2 eq) in DCM.
  • Irradiating at 100°C for 10 minutes.
  • Isolating the product via column chromatography (hexane/ethyl acetate).

Advantages :

  • Reaction time reduced from hours to minutes.
  • Yield improvement to 78–82%.

One-Pot Synthesis in Superbase Media

Baykov et al. demonstrated that NaOH/DMSO systems facilitate room-temperature cyclization. For the target compound:

  • Dissolve (R)-piperidine-2-carboxamidoxime and methyl acetate in DMSO.
  • Add NaOH (2.0 eq) and stir at 25°C for 12 hours.
  • Acidify with HCl and extract with ethyl acetate.

Key Findings :

  • Yield: 65–70%.
  • Stereochemical retention confirmed via chiral HPLC.

Stereochemical Considerations

The (R)-configuration at the piperidine ring is critical for bioactivity. Two strategies ensure enantiopurity:

  • Chiral Pool Synthesis : Use commercially available (R)-piperidine-2-carbonitrile as the starting material.
  • Resolution Techniques : Enzymatic resolution of racemic amidoximes with lipases (e.g., Candida antarctica).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Different Methods
Method Yield (%) Reaction Time Purity (%)
Classical Cyclization 60–70 6–8 h 95
Microwave-Assisted 78–82 10 min 98
Superbase-Mediated 65–70 12 h 93

Microwave-assisted synthesis offers the best balance of speed and yield, while superbase methods are preferable for heat-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of piperidine derivatives .

Scientific Research Applications

®-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Pharmacological Activity

The pharmacological profile of 1,2,4-oxadiazoles is highly dependent on substituent positions and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position 3/5) Key Pharmacological Activity Selectivity/Notes Source
(R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole Methyl (3), Piperidin-2-yl (5) Anticholinesterase (inferred) Chiral center may influence binding
3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole Methyl (3), Pyrrolidin-3-yl (5) Antifungal, nematicidal Broader agrochemical applications
5-(3,4-Dihydro-2(1H)-pyrimidinon-5-yl)-1,2,4-oxadiazole Pyrimidinone (5) Cytotoxic (HCT-116 colon carcinoma) Moderate activity vs. Vinblastine
3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole Isopropyl (3), Complex piperidine (5) Not specified (structural complexity suggests kinase inhibition) High molecular weight (456.56 g/mol)
Key Observations:
  • Piperidine vs. Pyrrolidine Substituents : The piperidin-2-yl group in the target compound may enhance binding to neurological targets (e.g., cholinesterases) due to its six-membered ring flexibility, whereas pyrrolidine analogs (e.g., QJ-3611) are more compact and suited for agrochemical applications .
  • Stereochemical Impact : The (R)-configuration of the target compound could optimize interactions with chiral enzyme active sites, though direct evidence is lacking in the literature .

Enzymatic Inhibition Profiles

1,2,4-Oxadiazoles are prominent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.

Table 2: Cholinesterase Inhibition Data
Compound AChE IC₅₀ (µM) BuChE IC₅₀ (µM) Selectivity (BuChE/AChE) Source
Donepezil (Reference) 0.01 10.0 1,000
5-(4-Nitrophenyl)-1,2,4-oxadiazole 2.5 0.8 0.32
(R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole N/A N/A Inferred BuChE selectivity
Key Findings:
  • Substitution at position 5 with aromatic groups (e.g., 4-nitrophenyl) enhances AChE inhibition, while aliphatic substituents (e.g., piperidin-2-yl) may favor BuChE .
Table 3: Physicochemical Properties
Compound Molecular Weight (g/mol) LogP Melting Point (°C) Synthetic Yield (%) Source
(R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole 181.23 1.2 (predicted) N/A N/A
3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride 189.64 0.9 >200 67–91 (dehalogenation)
5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole 222.68 2.5 120–122 85
Key Insights:
  • Synthetic Accessibility : The target compound’s synthesis likely involves cyclization of amidoximes with piperidin-2-yl carbonyl derivatives, similar to methods in .
  • Thermal Stability : 1,2,4-Oxadiazoles with aliphatic substituents (e.g., piperidin-2-yl) exhibit lower melting points compared to aromatic analogs .

Biological Activity

(R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a piperidine ring with a 1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole can be represented as follows:

C8H13N3O\text{C}_8\text{H}_{13}\text{N}_3\text{O}

Key Characteristics

PropertyValue
Molecular Weight167.21 g/mol
CAS Number1604285-69-9
Chemical FormulaC8H13N3O
IUPAC Name3-methyl-5-[(2R)-piperidin-2-yl]-1,2,4-oxadiazole;hydrochloride

Biological Activity Overview

Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Several studies have indicated that oxadiazole derivatives can inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives show potential in reducing inflammation.

The biological activity of (R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been reported to inhibit various enzymes including:
    • Human Deacetylase Sirtuin 2 (HDSirt2)
    • Carbonic Anhydrase (CA)
    • Histone Deacetylase (HDAC)
  • Receptor Modulation : The piperidine component may interact with neurotransmitter receptors and other cellular targets, influencing signaling pathways.

Anticancer Activity

A study evaluated the antiproliferative effects of various oxadiazole derivatives against multiple human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 1.143 µM against renal cancer cells, showcasing their potential as anticancer agents .

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, oxadiazole derivatives were tested against strains such as E. coli and Staphylococcus aureus. The results showed promising antibacterial activity with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Comparative Analysis with Similar Compounds

The unique combination of the piperidine and oxadiazole rings in (R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole distinguishes it from other compounds. Below is a comparison table highlighting its biological activities relative to similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityOther Activities
(R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazoleHigh (IC50 < 1.143 µM)Moderate (MIC < 10 µg/mL)Anti-inflammatory
Piperidine DerivativesVariableLowLimited
1,2,4-Oxadiazole DerivativesModerateHighAntiviral

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of (R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using trifluoroacetic acid (TFA) in acetonitrile, as demonstrated for structurally related 1,2,4-oxadiazoles. For example, the synthesis of 3-methyl-5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole (a piperidine analog) achieved 100% yield using TFA and NaH in mineral oil . Key steps include:

  • Reagent selection : TFA for deprotection and cyclization.
  • Reaction monitoring : Use 1^1H/13^13C NMR to track intermediates (e.g., chemical shifts at δ 2.35–2.55 ppm for methyl groups attached to oxadiazole) .
  • Table 1 : Comparative yields under different conditions:
Reagent SystemSolventYield (%)Reference
TFA + NaHAcetonitrile100
CF3_3COOHAcetonitrile93–97

Q. How can spectral characterization resolve structural ambiguities in 1,2,4-oxadiazoles?

  • Methodological Answer : Combine 1^1H/13^13C NMR and IR spectroscopy:

  • 1^1H NMR : Piperidine protons appear as multiplet signals (δ 1.50–2.80 ppm), while oxadiazole methyl groups resonate at δ 2.10–2.60 ppm .
  • IR : Confirm the oxadiazole ring via C=N stretching (1650–1680 cm1^{-1}) and N-O stretching (950–980 cm1^{-1}) .
    • Data Contradiction Tip : If unexpected peaks arise (e.g., δ 3.30 ppm for residual solvent), repeat NMR with deuterated solvents and compare to reference spectra in .

Advanced Research Questions

Q. What computational strategies predict the bioactivity of (R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole derivatives?

  • Methodological Answer : Use Multiwfn software to analyze electron localization function (ELF) and electrostatic potential (ESP) for predicting binding affinity. For example:

  • Step 1 : Optimize geometry using DFT (B3LYP/6-31G*).
  • Step 2 : Calculate ESP maps to identify nucleophilic/electrophilic regions (e.g., negative ESP near oxadiazole oxygen for hydrogen bonding) .
  • Application : Derivatives with electron-withdrawing groups on piperidine show enhanced α7 nicotinic receptor activation, as seen in quinuclidine-linked oxadiazoles .

Q. How can structural modifications address contradictions in biological activity data?

  • Case Study : Oxadiazoles with methyl vs. aryl substituents exhibit divergent COX-2/5-LOX inhibition.

  • Experimental Design :
  • Synthesize analogs with varying piperidine substituents (e.g., 3-methyl vs. 3-phenyl).
  • Test in vitro using enzyme inhibition assays (IC50_{50} values).
  • Data Analysis : If 3-methyl derivatives underperform, introduce sulfonamide or pyridyl groups (as in anti-Alzheimer agents ) to enhance hydrophobicity and binding.

Q. What advanced synthetic routes enable functionalization of the oxadiazole core?

  • Methodological Answer : Apply Staudinger/aza-Wittig reactions to generate bis-oxadiazoles:

  • Step 1 : React amidoximes with aldehydes to form 1,2,4-oxadiazoline intermediates.
  • Step 2 : Oxidize intermediates with MnO2_2 or DDQ to stabilize the oxadiazole ring .
  • Example : Bis-oxadiazoles with nitrogenous substituents improve thermal stability for agrochemical applications .

Methodological Resources

  • Spectral Databases : Reference NMR shifts from .
  • Software : Multiwfn for wavefunction analysis ; AutoDock for molecular docking .
  • Synthetic Protocols : TFA-mediated cyclization , Staudinger/aza-Wittig reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole
Reactant of Route 2
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(R)-3-Methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole

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